2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetamido group, a phenyl group, and a thiophenyl group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the acetamido group, the coupling of the phenyl groups, and the introduction of the thiophenyl group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy could be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The acetamido group could undergo hydrolysis to form an amine and a carboxylic acid. The phenyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamido group could increase its polarity and solubility in water .Mechanism of Action
The exact mechanism of action of 2-CPAM is not fully understood, but it is believed to interact with proteins in a variety of ways. It is thought to interact with proteins through hydrogen bonding, covalent bonding, and electrostatic interactions. It is also believed to interact with the active sites of enzymes, such as acetylcholinesterase, and to interact with the receptors of certain drugs, such as those used in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
2-CPAM has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. It has also been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-CPAM is an attractive compound for use in laboratory experiments due to its low cost, ease of synthesis, and availability of various derivatives. However, it is important to note that 2-CPAM is a synthetic compound and may not behave in the same manner as natural compounds in laboratory experiments. Additionally, the exact mechanism of action of 2-CPAM is not fully understood, and further research is needed to better understand its effects.
Future Directions
There are a number of potential future directions for the study of 2-CPAM. These include further studies into its mechanism of action, its effects on various biochemical and physiological processes, and its potential use as a therapeutic agent. Additionally, further research is needed to better understand the structure-activity relationships of 2-CPAM and its derivatives, and to develop new synthetic methods for the synthesis of 2-CPAM and its derivatives. Finally, further research is needed to determine the potential therapeutic applications of 2-CPAM and its derivatives, such as its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
Synthesis Methods
2-CPAM can be synthesized using a number of different methods. The most common method involves the condensation of 2-aminophenol with 4-chloroacetamide in the presence of a base, such as sodium hydroxide. This reaction yields a mixture of 2-CPAM and its isomer, 3-CPAM, which can be separated by column chromatography. Other methods of synthesis include the reaction of 2-aminophenol with 4-chloroacetyl chloride and the reaction of 2-aminophenol with 4-chloroacetyl bromide.
Scientific Research Applications
2-CPAM has been used in a variety of scientific research applications, including drug design and synthesis, enzyme inhibition studies, and the study of structure-activity relationships. It has been used as a model compound to study the binding of small molecules to proteins, and has been used to study the mechanism of action of various drugs. It has also been used to study the pharmacological properties of various compounds, such as the inhibition of the enzyme acetylcholinesterase.
Safety and Hazards
properties
IUPAC Name |
2-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S/c22-17-7-3-15(4-8-17)13-21(26)24-18-9-5-16(6-10-18)12-20(25)23-14-19-2-1-11-27-19/h1-11H,12-14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDZFKXFVGLSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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